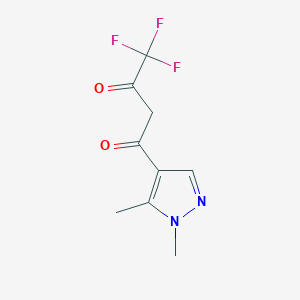
1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring and the trifluorobutane-1,3-dione group would likely be the key structural features. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring might participate in reactions typical of aromatic compounds, while the carbonyl groups in the trifluorobutane-1,3-dione moiety might undergo reactions typical of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms might increase its stability and affect its polarity .Applications De Recherche Scientifique
Synthesis and Crystal Structure
Europium(III) Complexes : The compound has been used in synthesizing neutral complexes with Europium(III), specifically [EuL3(H2O)] and its acetonitrile adduct [EuL3(H2O)] · 1.3MeCN. These complexes were characterized by X-ray diffraction, revealing a unique crystal structure with strong interactions and hydrogen bonds forming chains and layers (Taidakov et al., 2013).
Cesium Tetrakis Complex : Another significant application is in the synthesis of the anionic complex Cs+[EuL4]−, formed by reacting the compound with Eu(NO3)3 · 6H2O and CsOH. The complex was found to have a monoclinic crystal structure and contributes to the understanding of coordination chemistry (Taidakov et al., 2013).
Luminescent Properties
- Terbium(III) Complex : The compound forms a neutral complex with Terbium(III), [Tb(L3)(MeOH)2], exhibiting interesting luminescent properties. This compound was formed unexpectedly and its composition was confirmed through X-ray diffraction and elemental analysis (Taydakov et al., 2019).
Fluorinated Pyrazole Derivatives
- Synthesis of Derivatives : The compound has also been utilized in the regioselective synthesis of fluorinated pyrazole derivatives, contributing to the field of organic chemistry and offering potential applications in various industrial and pharmacological domains (Song & Zhu, 2001).
Photoluminescence and LED Applications
- Europium(III) Complex with Enhanced Luminescence : The compound, when coordinated with europium ion, forms a complex that exhibits intense red emission, applicable in LED technology. This complex extends its excitation band to the blue light region, showcasing potential for use in lighting and display technologies (Liu et al., 2013).
Molecular Docking and Antitumor Evaluation
- Antitumor Properties : While focused on a related chemical compound, the research provides insights into the potential antitumor properties of derivatives of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione. This highlights the potential application in the development of antitumor agents (Al-Suwaidan et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-5-6(4-13-14(5)2)7(15)3-8(16)9(10,11)12/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOYOWMITIFWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

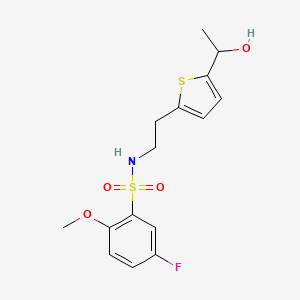
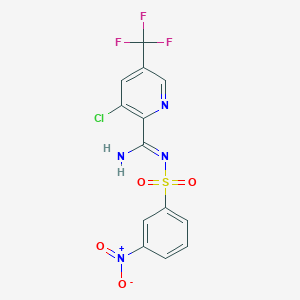
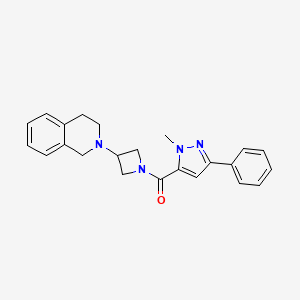
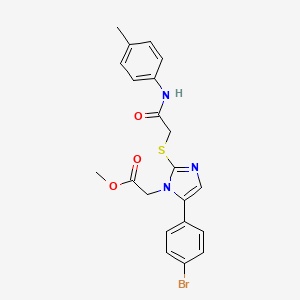
![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)
![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)


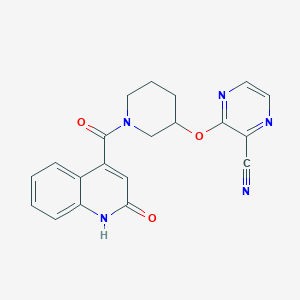
![N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2797324.png)
![2-{(E)-[(3,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797326.png)

